3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20126819
InChI: InChI=1S/C11H13N3/c1-8-5-3-4-6-11(8)14-7-10(12)9(2)13-14/h3-7H,12H2,1-2H3
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20126819

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 3-methyl-1-(2-methylphenyl)pyrazol-4-amine
Standard InChI InChI=1S/C11H13N3/c1-8-5-3-4-6-11(8)14-7-10(12)9(2)13-14/h3-7H,12H2,1-2H3
Standard InChI Key UQEMTSXHGLEVFX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C=C(C(=N2)C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine (molecular formula: C11H13N3\text{C}_{11}\text{H}_{13}\text{N}_3) consists of a pyrazole core with substituents at three positions:

  • 1-position: A 2-methylphenyl group (C6H4(CH3)\text{C}_6\text{H}_4(\text{CH}_3)-) directly bonded to the nitrogen atom.

  • 3-position: A methyl group (CH3\text{CH}_3).

  • 4-position: An amine group (NH2\text{NH}_2).

The compound’s IUPAC name reflects its substitution pattern, with the pyrazole ring numbered to prioritize the amine group at position 4. Its molecular weight is 187.24 g/mol, as computed by PubChem .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H13N3\text{C}_{11}\text{H}_{13}\text{N}_3
Molecular Weight187.24 g/mol
SMILES NotationCC1=CC(=CC=C1)N(C2=C(N=N2)C)N
InChI KeyFYFDCJZBSWZUAO-UHFFFAOYSA-N

Structural Analysis Techniques

Structural elucidation of pyrazole derivatives typically employs:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To resolve hydrogen and carbon environments, distinguishing between aromatic protons (6.5–8.0 ppm) and aliphatic methyl groups (1.5–2.5 ppm) .

  • X-ray Crystallography: For precise determination of bond lengths and angles, particularly useful in confirming the planarity of the pyrazole ring and substituent orientations .

  • Mass Spectrometry: To validate molecular weight and fragmentation patterns, essential for purity assessment .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine likely follows methodologies established for analogous pyrazole amines. A common approach involves:

  • Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes to form the pyrazole ring.

  • N-Alkylation: Introduction of the 2-methylphenyl group via nucleophilic substitution using 2-methylbenzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Functionalization: Subsequent modifications, such as oxidation or amination, to introduce the 4-amino group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclocondensationHydrazine hydrate, ethanol, reflux65–75%
N-Alkylation2-Methylbenzyl bromide, K2_2CO3_3, DMF, 80°C50–60%
AminationNH3_3/MeOH, pressure vessel40–50%

Challenges and Optimization

Key challenges in synthesis include:

  • Regioselectivity: Ensuring proper substitution at the 1- and 3-positions, which may require protective groups or directing agents .

  • Purification: Separation of isomers or byproducts via column chromatography or recrystallization .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • Aqueous Solubility: Limited due to the hydrophobic 2-methylphenyl group; logPP ≈ 2.5 (estimated via PubChem ).

  • Thermal Stability: Decomposition above 200°C, as observed in differential scanning calorimetry (DSC) of similar compounds .

Spectroscopic Profiles

  • UV-Vis: Absorption maxima near 260 nm (π→π* transitions of the aromatic system) .

  • IR Spectroscopy: Peaks at 3350 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N stretch) .

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